4-((1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
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Description
The compound “4-((1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a 3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl group was synthesized by adding triethylamine to a suspension of 4-(1-(4-chlorophenyl)ethylidene)piperidine 4-methylbenzenesulfonate and 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a pyrimidine ring, a piperidine ring, a sulfonyl group, and a methoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The sulfonyl group could potentially undergo substitution reactions, while the pyrimidine ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the sulfonyl group could enhance its solubility in polar solvents .Mechanism of Action
Target of Action
Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity
Mode of Action
It’s known that similar compounds have shown antitumoral activity due to inhibition of tubulin polymerization . This suggests that the compound might interact with its targets to inhibit certain biological processes, leading to its observed effects.
Biochemical Pathways
Given the potential antitumoral activity, it’s likely that the compound affects pathways related to cell division and growth .
Result of Action
The potential antitumoral activity suggests that the compound might induce changes at the cellular level, potentially affecting cell division and growth .
Properties
IUPAC Name |
4-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-11-12(2)18-10-19-17(11)25-9-15-5-7-22(8-6-15)26(23,24)16-13(3)20-21-14(16)4/h10,15H,5-9H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZWHULSJBCBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=C(NN=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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